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An Objective Guide for Researchers and Drug Development Professionals

The designation "U-104" is associated with multiple distinct investigational compounds in

oncology, each with a unique mechanism of action and therapeutic target. This guide provides

a comparative analysis of four such agents: U-104 (SLC-0111), a carbonic anhydrase inhibitor;

ISU104 (Barecetamab), an ErbB3-targeting monoclonal antibody; AK104 (Cadonilimab), a PD-

1/CTLA-4 bispecific antibody; and PR-104, a hypoxia-activated prodrug. This publication aims

to clarify their differences, present available preclinical and clinical data, and detail relevant

experimental methodologies to aid researchers in the field of cancer therapeutics.

U-104 (SLC-0111): The Carbonic Anhydrase Inhibitor
U-104, also known as SLC-0111, is a ureido-substituted benzenesulfonamide that acts as a

potent and selective inhibitor of tumor-associated carbonic anhydrase (CA) isoforms IX and XII.

[1][2][3] These enzymes are critical for cancer cell survival in hypoxic microenvironments by

regulating intra- and extracellular pH.[3][4] By inhibiting CAIX and CAXII, U-104 (SLC-0111)

disrupts pH balance, leading to intracellular acidification, reduced tumor cell growth, and

increased apoptosis.[1][4]
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Parameter Target
Value /
Observation

Cancer
Model(s)

Source(s)

Inhibitory

Constant (Ki)
CAIX 45.1 nM Cell-free assay [3][5][6]

CAXII 4.5 nM Cell-free assay [3][5][6]

IC50 (Cell

Viability)
CAIX/XII 18.15 µg/mL MCF7 (Breast) [2]

8.71 µg/mL PC3 (Prostate) [2]

13.53 µg/mL HT-29 (Colon) [2]

In Vivo Efficacy Tumor Growth

Inhibition of

primary tumor

growth

MDA-MB-231

(Breast)
[5][6]

Metastasis

Inhibition of

metastases

formation

4T1 (Breast) [5]

Cancer Stem

Cells

Reduction of

cancer stem cell

population

MDA-MB-231

(Breast)
[5]
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Mechanism of Action for U-104 (SLC-0111).

Experimental Protocol: Cell Viability (SRB Assay)
This protocol outlines the methodology for determining the cytotoxic effects of U-104 (SLC-

0111) on cancer cell lines.

Cell Seeding: Plate cancer cells (e.g., PC3, MCF7) in 96-well plates at a density of 5,000-

10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat cells with increasing concentrations of U-104 (SLC-0111)

dissolved in DMSO, with the final DMSO concentration kept below 0.1%. Include a vehicle-

only control.

Incubation: Incubate the plates for 72 hours under standard (normoxic) or hypoxic (e.g.,

0.2% O₂) conditions.[4]

Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v)

trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v)

sulforhodamine B (SRB) solution in 1% acetic acid and stain for 30 minutes.

Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove

unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

Data Analysis: Measure the absorbance at 510 nm using a microplate reader. Calculate the

IC₅₀ value by plotting the percentage of cell viability against the log concentration of the

compound.[4]

ISU104 (Barecetamab): The ErbB3-Targeting
Antibody
ISU104 (Barecetamab) is a fully human monoclonal antibody that targets ErbB3 (HER3), a

member of the epidermal growth factor receptor (EGFR) family.[7] ErbB3 activation, often

through ligand (neuregulin-1, NRG1) binding and heterodimerization with other ErbB proteins

like EGFR or ErbB2, potently activates the PI3K/Akt signaling pathway, promoting cancer

progression and resistance to other targeted therapies.[7][8] ISU104 works by binding to

ErbB3, thereby inhibiting ligand binding, preventing heterodimerization, and blocking

downstream signaling.[7][9]

Data Presentation: Clinical Efficacy of ISU104
(Barecetamab)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7844713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7844713/
https://pubmed.ncbi.nlm.nih.gov/33782100/
https://pubmed.ncbi.nlm.nih.gov/33782100/
https://aacrjournals.org/cancerres/article/78/13_Supplement/836/630666/Abstract-836-ISU104-a-fully-human-anti-ErbB3
https://pubmed.ncbi.nlm.nih.gov/33782100/
https://www.researchgate.net/publication/350480170_A_Novel_Therapeutic_Anti-ErbB3_ISU104_Exhibits_Potent_Antitumorigenic_Activity_by_Inhibiting_Ligand_Binding_and_ErbB3_Heterodimerization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Value /
Observation

Cancer Type(s)
Clinical Trial
Phase

Source(s)

Overall Disease

Control Rate

60% (9 out of 15

patients)

Advanced Solid

Tumors
Phase I [10]

Partial Response

Rate

7% (1 out of 15

patients)

Advanced Solid

Tumors
Phase I [10]

Stable Disease

Rate

53% (8 out of 15

patients)

Advanced Solid

Tumors
Phase I [10]

Combination

Therapy (with

Cetuximab)

Overall

Response Rate

36.4% (4 out of

11 patients)

Recurrent/Metast

atic Head and

Neck

Phase Ib [11]

Disease Control

Rate

81.1% (9 out of

11 patients)

Recurrent/Metast

atic Head and

Neck

Phase Ib [11]

Recommended

Phase II Dose

20 mg/kg every 3

weeks

Advanced Solid

Tumors
Phase I [11]
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Mechanism of Action for ISU104 (Barecetamab).

Experimental Protocol: In Vivo Xenograft Model for
Acquired Resistance
This protocol describes a method to evaluate the efficacy of ISU104 in overcoming acquired

resistance to standard therapy.[8][12]

Cell Line and Animal Model: Use a cetuximab-sensitive cell line such as FaDu (HNSCC).[8]

[12] Implant 5x10⁶ cells subcutaneously into the flank of athymic nude mice.
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Establishment of Resistance: Once tumors reach ~150 mm³, treat mice with cetuximab (e.g.,

5 mg/kg, twice weekly). Continue treatment until tumors show progressive growth, indicating

acquired resistance.

Treatment Groups: Randomize mice with resistant tumors into groups: (1) Vehicle control, (2)

Continued Cetuximab, (3) ISU104 monotherapy (e.g., 10 mg/kg), (4) ISU104 and Cetuximab

combination.

Data Collection: Measure tumor volume with calipers twice weekly. Monitor body weight as

an indicator of toxicity.

Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for

downstream analysis (e.g., immunoblotting for pErbB3, pAkt).

Statistical Analysis: Compare tumor growth inhibition (TGI) between treatment groups using

appropriate statistical tests (e.g., ANOVA). A significant reduction in tumor growth in the

ISU104-treated groups compared to the continued cetuximab group demonstrates its ability

to overcome resistance.[12]

AK104 (Cadonilimab): The PD-1/CTLA-4 Bispecific
Antibody
AK104 (Cadonilimab) is a humanized tetravalent bispecific antibody that simultaneously targets

two distinct immune checkpoint proteins: Programmed Cell Death Protein 1 (PD-1) and

Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).[13] By blocking both pathways,

Cadonilimab is designed to provide a more potent reactivation of the anti-tumor immune

response than blocking either pathway alone, while potentially offering a different safety profile.

[13][14]
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Parameter
Value /
Observation

Cancer Type(s)
Patient
Population

Source(s)

Objective

Response Rate

(ORR)

10%
Advanced

NSCLC

IO-naïve, post-

chemo
[15]

4.3%
Advanced

NSCLC

Refractory to

anti-PD-1/L1
[16][17]

30.3%
Advanced

NSCLC

PD-(L)1 resistant

(in combo)
[18]

Disease Control

Rate (DCR)
39.1%

Advanced

NSCLC

Refractory to

anti-PD-1/L1
[16][17]

94.0%
Advanced

NSCLC

PD-(L)1 resistant

(in combo)
[18][19]

Median

Progression-Free

Survival (PFS)

108.0 days
Advanced

NSCLC

Refractory to

anti-PD-1/L1
[16][17]

6.5 months
Advanced

NSCLC

PD-(L)1 resistant

(in combo)
[18][19]

Experimental Workflow Diagram
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Mechanism of Action for AK104 (Cadonilimab).

Experimental Protocol: Clinical Trial Efficacy Evaluation
This protocol outlines the general methodology for a Phase Ib/II clinical study evaluating

Cadonilimab in advanced cancer.[15][18][19]

Patient Selection: Enroll patients with unresectable, locally advanced or metastatic solid

tumors (e.g., NSCLC) who have progressed after standard-of-care therapies, including prior

PD-(L)1 inhibitors.[18][19]

Study Design: Conduct a multicenter, open-label, single-arm study. The study may involve a

dose-escalation phase followed by a dose-expansion phase.

Treatment Regimen: Administer Cadonilimab intravenously at a specified dose and schedule

(e.g., 6 mg/kg every 2 weeks or 10 mg/kg every 3 weeks).[15][19] The drug may be given as

monotherapy or in combination with other agents like chemotherapy (docetaxel) or anti-

angiogenics (anlotinib).[19]
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Efficacy Endpoints: The primary endpoint is typically Objective Response Rate (ORR) or

Progression-Free Survival (PFS) at a specific time point (e.g., 6 months).[15][18] Secondary

endpoints include Disease Control Rate (DCR), Duration of Response (DoR), and Overall

Survival (OS).

Tumor Assessment: Perform tumor imaging (e.g., CT or MRI) at baseline and every 8-9

weeks thereafter. Evaluate tumor response according to Response Evaluation Criteria in

Solid Tumors (RECIST v1.1).[15]

Safety Monitoring: Monitor and grade adverse events according to Common Terminology

Criteria for Adverse Events (CTCAE).

PR-104: The Hypoxia-Activated Prodrug
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to its active form,

PR-104A.[20][21][22] PR-104A is a dinitrobenzamide nitrogen mustard that acts as a hypoxia-

activated prodrug (HAP).[20][23] In the low-oxygen environment characteristic of solid tumors,

PR-104A is reduced by cellular reductases to its hydroxylamine (PR-104H) and amine (PR-

104M) metabolites.[24] These active metabolites are potent DNA cross-linking agents that

induce cell death.[20][24] Activation can also occur independently of hypoxia via the aldo-keto

reductase 1C3 (AKR1C3) enzyme.[22][24]
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Parameter
Value /
Observation

Cancer
Model(s)

Condition Source(s)

Cytotoxicity

10- to 100-fold

increase in

cytotoxicity

10 human tumor

cell lines

Hypoxia vs.

Aerobic
[20][21][25]

In Vivo Efficacy

(Monotherapy)

Objective

responses at

MTD (550

mg/kg)

21 of 34 solid

tumor xenografts
N/A [24]

Maintained

complete

responses

7 of 7 acute

lymphoblastic

leukemia

xenografts

N/A [24]

In Vivo Efficacy

(Combination)

Greater than

additive anti-

tumor activity

Panc-01

(Pancreatic)
with Gemcitabine [20][21]

Greater than

additive anti-

tumor activity

22RV1 (Prostate) with Docetaxel [20][21]

Significantly

active

4 HCC

xenografts
with Sorafenib [23]
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Activation Pathway for the Prodrug PR-104.

Experimental Protocol: Clonogenic Survival Assay
This protocol is used to assess the cell-killing efficacy of PR-104 in vitro and in vivo.[20][25]

In Vitro Assay:

Treat a suspension of tumor cells (e.g., SiHa, HT29) with various concentrations of PR-

104A for a set duration (e.g., 4 hours) under aerobic and hypoxic conditions.

After treatment, wash the cells to remove the drug.
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Plate known numbers of viable cells into petri dishes and incubate for 10-14 days to allow

colony formation.

Fix and stain the colonies (e.g., with crystal violet).

Count colonies containing >50 cells. Calculate the surviving fraction for each treatment

condition relative to the untreated control.

In Vivo (Tumor Excision) Assay:

Treat tumor-bearing mice (e.g., HT29 xenografts) with a single dose of PR-104.[25]

After a specified time (e.g., 18-24 hours), excise the tumors.[20]

Prepare a single-cell suspension from the excised tumors by mechanical disaggregation

and enzymatic digestion.

Perform a clonogenic survival assay on the resulting cell suspension as described in the in

vitro section.

This method allows for the quantification of cell kill within the actual tumor

microenvironment.
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Feature
U-104 (SLC-
0111)

ISU104
(Barecetamab)

AK104
(Cadonilimab)

PR-104

Drug Type Small Molecule
Monoclonal

Antibody

Bispecific

Antibody

Small Molecule

Prodrug

Primary Target(s)
Carbonic

Anhydrase IX/XII
ErbB3 (HER3)

PD-1 and CTLA-

4

DNA (via

activated

metabolites)

Mechanism of

Action

pH Regulation

Disruption

Inhibition of

ErbB3 Signaling

Dual Immune

Checkpoint

Blockade

Hypoxia-

Activated DNA

Cross-linking

Key Cancer

Types Studied

Breast, Prostate,

Melanoma,

Colon

Head & Neck,

Advanced Solid

Tumors

Non-Small Cell

Lung Cancer

Leukemia,

Various Solid

Tumors

(preclinical)

Development

Stage

Preclinical /

Phase I
Phase I/II Phase Ib/II

Preclinical /

Phase I

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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